AtPCO4-IN-1

Description

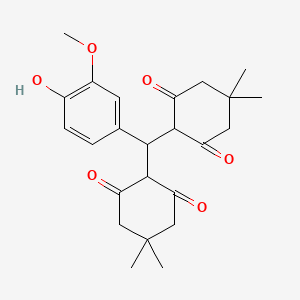

The exact mass of the compound 2,2'-[(4-hydroxy-3-methoxyphenyl)methylene]bis(5,5-dimethyl-1,3-cyclohexanedione) is 414.20423867 g/mol and the complexity rating of the compound is 648. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 407054. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[(4,4-dimethyl-2,6-dioxocyclohexyl)-(4-hydroxy-3-methoxyphenyl)methyl]-5,5-dimethylcyclohexane-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30O6/c1-23(2)9-15(26)21(16(27)10-23)20(13-6-7-14(25)19(8-13)30-5)22-17(28)11-24(3,4)12-18(22)29/h6-8,20-22,25H,9-12H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSKSXWZFRKMWNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)C(C(=O)C1)C(C2C(=O)CC(CC2=O)(C)C)C3=CC(=C(C=C3)O)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60324557 | |

| Record name | 2-[(4,4-dimethyl-2,6-dioxocyclohexyl)-(4-hydroxy-3-methoxyphenyl)methyl]-5,5-dimethylcyclohexane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60324557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7506-25-4 | |

| Record name | NSC407054 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407054 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-[(4,4-dimethyl-2,6-dioxocyclohexyl)-(4-hydroxy-3-methoxyphenyl)methyl]-5,5-dimethylcyclohexane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60324557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

AtPCO4: A Technical Guide to its Mechanism of Action as a Plant Oxygen Sensor

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of plant biology, the ability to sense and respond to environmental cues is paramount for survival. One of the most critical of these cues is oxygen availability. Fluctuations in oxygen levels, particularly hypoxia (low oxygen) caused by events like flooding, trigger a cascade of adaptive responses. At the heart of this oxygen-sensing mechanism in the model plant Arabidopsis thaliana lies a family of enzymes known as Plant Cysteine Oxidases (PCOs). Among these, AtPCO4 has been identified as a key player due to its high catalytic efficiency.[1][2] This technical guide provides an in-depth exploration of the mechanism of action of AtPCO4, summarizing key quantitative data, detailing experimental protocols, and visualizing the core signaling pathways and experimental workflows. While the specific compound "AtPCO4-IN-1" was not identified in the available literature, this guide focuses on the enzyme itself, providing a foundational understanding for researchers interested in its function and potential modulation.

Core Mechanism of Action: An Oxygen-Dependent Degradation Pathway

AtPCO4 is a non-heme iron-dependent dioxygenase that functions as a crucial component of the plant oxygen signaling system.[3][4][5] Its primary role is to catalyze the oxygen-dependent oxidation of a conserved N-terminal cysteine residue on specific target proteins, most notably the Group VII Ethylene Response Factor (ERF-VII) transcription factors.[1][2][4] This post-translational modification marks the ERF-VII proteins for degradation via the Cys/Arg branch of the N-degron pathway.[3][4]

Under normoxic (normal oxygen) conditions, AtPCO4 is active and continuously oxidizes ERF-VIIs, leading to their degradation by the 26S proteasome.[4] This prevents the accumulation of ERF-VIIs and the subsequent activation of hypoxia-responsive genes.[3][4] However, under hypoxic conditions, the lack of the co-substrate oxygen reduces AtPCO4 activity.[1][2] This leads to the stabilization and accumulation of ERF-VIIs, which can then translocate to the nucleus and activate the expression of genes that help the plant adapt to and survive the low-oxygen stress.[3][4]

The catalytic efficiency of AtPCO4, particularly its sensitivity to oxygen concentrations within a physiologically relevant range, validates its role as a bona fide oxygen sensor in plants.[1][2]

Quantitative Data Summary

The following table summarizes the key kinetic parameters for wild-type AtPCO4 and some of its engineered variants. This data is crucial for understanding the enzyme's efficiency and the impact of specific amino acid residues on its function.

| Enzyme | Substrate | KM(O2)app (%) | kcat (s-1) | Vmax(O2) (µmol·mg-1·min-1) | Specific Activity (µmoles/min/mg) | Reference |

| AtPCO4 (WT) | AtRAP2(2-15) | 17.3 | 31.0 | ~7 | 11.21 (± 1.48) | [1][3][6] |

| AtPCO4 (C173A) | RAP2.122-15 | ~10 | ~1.17 (70 min-1) | ~3 | - | [7] |

| AtPCO4 (Y183F) | AtRAP2.122–15 | - | - | - | 1.56 (± 0.15) | [3][7] |

| AtPCO4 (S107A) | AtRAP2.122–15 | - | - | - | 9.11 (± 0.96) | [3] |

| AtPCO4 (C190A) | AtRAP2.122–15 | - | - | - | 11.83 (± 1.00) | [3] |

| AtPCO4 (H164D) | AtRAP2.122–15 | - | - | - | Near-zero activity | [3] |

| AtPCO4 (D176N) | AtRAP2.122–15 | - | - | - | Minimal activity | [3] |

Signaling Pathway and Experimental Workflow Visualizations

To better illustrate the concepts discussed, the following diagrams visualize the AtPCO4 signaling pathway and a common experimental workflow used to study its activity.

Caption: AtPCO4 signaling pathway under normoxic and hypoxic conditions.

Caption: A generalized experimental workflow for studying AtPCO4.

Detailed Experimental Protocols

The study of AtPCO4 involves a combination of in vitro biochemical assays and in vivo plant-based experiments. Below are detailed methodologies for key experiments cited in the literature.

Recombinant AtPCO4 Expression and Purification

-

Cloning: The coding sequences for AtPCO4 isoforms are amplified and cloned into an expression vector, such as pET28a, which often includes a His-tag for purification.[1] Site-directed mutagenesis can be performed on this plasmid to generate variants.[3]

-

Expression: The expression plasmid is transformed into a suitable E. coli strain (e.g., NEB5α).[1] Protein expression is typically induced by the addition of IPTG, followed by incubation at a reduced temperature to enhance protein solubility.

-

Purification: Cells are harvested, lysed, and the soluble fraction is subjected to affinity chromatography (e.g., Ni-NTA) to capture the His-tagged AtPCO4.[8] Further purification is achieved through size-exclusion chromatography to obtain a highly pure and homogenous protein sample.[8]

In Vitro PCO Activity Assay

-

Reaction Mixture: The standard assay mixture contains a buffered solution (e.g., 50 mM Bis-Tris propane, pH 8.0), NaCl, a reducing agent like TCEP, and the purified AtPCO4 enzyme.[6][8]

-

Substrate: A synthetic peptide corresponding to the N-terminus of an ERF-VII substrate, such as AtRAP2.122–15, is used.[3][6]

-

Initiation and Quenching: The reaction is initiated by the addition of the enzyme to the substrate-containing mixture under aerobic conditions.[9] At specific time points, aliquots are taken and the reaction is quenched by the addition of an acid, typically formic acid.[6][9]

-

Analysis: The quenched samples are analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS).[6][7] The extent of substrate oxidation is determined by integrating the peak areas corresponding to the substrate and the oxidized product (+32 Da).[7]

Oxygen Sensitivity Assay

-

Anaerobic Preparation: The substrate solution is prepared in gas-tight vials and made anaerobic by bubbling with nitrogen gas.[6]

-

Oxygen Introduction: A defined concentration of oxygen is introduced into the headspace of the vial.[6]

-

Reaction and Analysis: The reaction is initiated by injecting the enzyme. The subsequent steps of quenching and LC-MS analysis are the same as the standard in vitro activity assay.[6] This allows for the determination of kinetic parameters with respect to oxygen concentration.

In Planta Complementation Assays

-

Plant Line: Experiments often utilize an Arabidopsis thaliana mutant lacking multiple PCO genes (e.g., 4pco mutant) to provide a null background.[3][7]

-

Transformation: The 4pco mutant plants are transformed with constructs to express wild-type AtPCO4 or its variants.[3][7]

-

Phenotypic Analysis: T-DNA insertion lines and complemented lines are grown under standard conditions and then subjected to stress, such as dark submergence to induce hypoxia.[7]

-

Evaluation: Survival rates and recovery of the plants are monitored post-stress.[7] Additionally, the expression levels of hypoxia-responsive genes can be quantified using RT-qPCR to assess the functional consequences of AtPCO4 activity in vivo.[7]

Conclusion

AtPCO4 stands as a central regulator in the plant's response to hypoxic stress. Its oxygen-dependent catalytic activity on ERF-VII transcription factors provides a direct and elegant mechanism for sensing and responding to changes in cellular oxygen levels. The detailed understanding of its structure, kinetics, and in vivo function, as outlined in this guide, provides a solid foundation for future research. This knowledge is not only critical for fundamental plant science but also opens avenues for the rational engineering of crops with enhanced tolerance to environmental stresses like flooding, a growing concern in a changing global climate. Further investigation into the specific modulation of AtPCO4 activity, potentially through the development of targeted inhibitors, could offer novel strategies for agricultural improvement.

References

- 1. The plant cysteine oxidases from Arabidopsis thaliana are kinetically tailored to act as oxygen sensors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The plant cysteine oxidases from Arabidopsis thaliana are kinetically tailored to act as oxygen sensors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structures of Arabidopsis thaliana oxygen-sensing plant cysteine oxidases 4 and 5 enable targeted manipulation of their activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. ora.ox.ac.uk [ora.ox.ac.uk]

- 6. ora.ox.ac.uk [ora.ox.ac.uk]

- 7. biorxiv.org [biorxiv.org]

- 8. researchgate.net [researchgate.net]

- 9. Evidence of an activity-enhancing conformational shift in Arabidopsis thaliana plant cysteine oxidase 4 induced by binding of substrate or substrate-mimics - PMC [pmc.ncbi.nlm.nih.gov]

AtPCO4-IN-1: A Selective Inhibitor of Plant Cysteine Oxidase 4

An In-depth Technical Guide on the Core Target and Mechanism of AtPCO4-IN-1

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a selective, small-molecule inhibitor of Arabidopsis thaliana Plant Cysteine Oxidase 4 (AtPCO4), a key enzyme in the plant's oxygen-sensing mechanism. AtPCO4 is a non-heme iron-dependent dioxygenase that plays a critical role in the Cys/Arg N-degron pathway by targeting Group VII Ethylene Response Factor (ERF-VII) transcription factors for degradation under normoxic conditions. By inhibiting AtPCO4, this compound stabilizes ERF-VIIs, leading to the upregulation of hypoxia-responsive genes. This guide provides a comprehensive overview of the target of this compound, its mechanism of action, quantitative data, and the experimental protocols for its characterization.

The Primary Target: Arabidopsis thaliana Plant Cysteine Oxidase 4 (AtPCO4)

The primary biological target of this compound is the enzyme Plant Cysteine Oxidase 4 (AtPCO4) from Arabidopsis thaliana. AtPCO4 is a member of the Plant Cysteine Oxidase (PCO) family, which are crucial oxygen sensors in plants.[1] These enzymes catalyze the oxygen-dependent oxidation of the N-terminal cysteine residue of specific protein substrates to cysteine sulfinic acid.[1] This post-translational modification marks the substrates for degradation via the Cys/Arg branch of the N-degron pathway.[1]

Among the five PCO isoforms in Arabidopsis, AtPCO4 is a catalytically potent isoform.[1] Its primary substrates are the Group VII Ethylene Response Factor (ERF-VII) transcription factors, such as RAP2.2 and RAP2.12.[1] These transcription factors are key regulators of the plant's adaptive response to hypoxia (low oxygen), a condition often encountered during events like flooding.[1] Under normal oxygen levels (normoxia), AtPCO4 activity leads to the degradation of ERF-VIIs, thus suppressing the hypoxic response.[1]

The Cys/Arg N-degron Signaling Pathway

The Cys/Arg N-degron pathway is a proteolytic pathway that regulates the stability of proteins based on their N-terminal amino acid. In the context of AtPCO4 and its substrates, the pathway proceeds as follows:

-

N-terminal Methionine Excision: The Group VII ERF-VII transcription factors are synthesized with an N-terminal methionine, which is subsequently cleaved by methionine aminopeptidases (MetAPs) to expose a cysteine residue at the new N-terminus.[2]

-

Oxygen-Dependent Cysteine Oxidation: In the presence of sufficient oxygen, AtPCO4 catalyzes the oxidation of the N-terminal cysteine of the ERF-VII protein to cysteine sulfinic acid (Cys-SO₂H).[2] This is the key oxygen-sensing step.

-

Arginylation: The oxidized N-terminal cysteine is recognized by arginyl-tRNA-protein transferases (ATEs), which add an arginine residue to the N-terminus.[2]

-

Ubiquitination and Proteasomal Degradation: The N-terminal arginine is then recognized by the E3 ubiquitin ligase PROTEOLYSIS 6 (PRT6), which mediates the ubiquitination of the ERF-VII protein.[3] Polyubiquitinated ERF-VIIs are subsequently targeted for degradation by the 26S proteasome.[2][3]

Under hypoxic conditions, the activity of AtPCO4 is reduced due to the limited availability of its co-substrate, oxygen. This leads to the stabilization of ERF-VIIs, allowing them to accumulate and activate the transcription of genes that help the plant adapt to and survive under low-oxygen stress.

Figure 1: The Cys/Arg N-degron pathway under normoxic and hypoxic conditions, and the inhibitory action of this compound.

Quantitative Data for this compound

This compound was identified through a yeast-based chemical genetic screen designed to find inhibitors of the Cys/Arg N-degron pathway.[4] The compound, referred to as "2A10" in the primary literature, was shown to be a selective inhibitor of AtPCO4.[4]

| Compound Name | Target | Assay Type | IC50 (µM) | Primary Reference |

| This compound (2A10) | Arabidopsis thaliana Plant Cysteine Oxidase 4 (AtPCO4) | In vitro enzyme activity assay | 264.4 ± 1.07 | Lavilla-Puerta et al., 2023[4] |

Experimental Protocols

The following is a summary of the key experimental protocol used to determine the in vitro inhibitory activity of this compound on AtPCO4.

In Vitro AtPCO4 Inhibition Assay

This protocol is based on the methods described by Lavilla-Puerta et al. (2023).[4]

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant AtPCO4.

Materials:

-

Recombinant AtPCO4 enzyme

-

Peptide substrate: A 16-mer peptide representing the N-terminal sequence of RAP2.12 (RAP2₂₋₁₇)

-

This compound (dissolved in DMSO)

-

Assay buffer (e.g., 50 mM Bis-Tris propane, 50 mM NaCl, 5 mM TCEP, pH 8.0)

-

DMSO (vehicle control)

-

Quenching solution (e.g., 1% formic acid)

-

LC-MS system for analysis

Procedure:

-

Enzyme Pre-incubation: Recombinant AtPCO4 (final concentration, e.g., 0.5 µM) is pre-incubated with varying concentrations of this compound or DMSO (vehicle control) for a defined period (e.g., 10 minutes) at a specific temperature (e.g., 25 °C).

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of the RAP2₂₋₁₇ peptide substrate (final concentration, e.g., 500 µM).

-

Reaction Incubation: The reaction mixture is incubated for a specific duration (e.g., 10 minutes) at the same temperature.

-

Reaction Quenching: The reaction is stopped by the addition of a quenching solution, such as 1% formic acid.

-

Analysis: The reaction products are analyzed by liquid chromatography-mass spectrometry (LC-MS) to quantify the amount of oxidized and unoxidized peptide substrate.

-

Data Analysis: The percentage of inhibition at each concentration of this compound is calculated relative to the DMSO control. The IC50 value is then determined by fitting the concentration-response data to a suitable dose-response curve.

Figure 2: Experimental workflow for the in vitro AtPCO4 inhibition assay.

Conclusion

This compound is a valuable chemical tool for studying the Cys/Arg N-degron pathway and the role of AtPCO4 in plant oxygen sensing. Its ability to selectively inhibit AtPCO4 allows for the controlled stabilization of Group VII ERF-VII transcription factors, thereby mimicking a hypoxic response at the molecular level. This inhibitor provides a means to investigate the downstream consequences of ERF-VII accumulation and may serve as a lead compound for the development of agrochemicals aimed at enhancing plant tolerance to flooding and other hypoxic stresses. Further research into the in planta effects and optimization of this and related compounds will be crucial for translating these findings into practical applications in agriculture and plant biotechnology.

References

- 1. The plant cysteine oxidases from Arabidopsis thaliana are kinetically tailored to act as oxygen sensors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. researchgate.net [researchgate.net]

- 4. Identification of novel plant cysteine oxidase inhibitors from a yeast chemical genetic screen - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Landscape of AtPCO4 Inhibition: A Technical Overview

While the specific designation "AtPCO4-IN-1" does not correspond to a publicly documented chemical entity in the current scientific literature, recent advancements have led to the identification of novel inhibitors of Arabidopsis thaliana Plant Cysteine Oxidase 4 (AtPCO4). This guide provides a comprehensive technical overview of these pioneering inhibitor molecules, with a focus on their chemical properties, biological activity, and the experimental methodologies employed in their discovery and characterization.

This document serves as a resource for researchers, scientists, and drug development professionals engaged in the study of plant oxygen sensing, the N-degron pathway, and the development of chemical tools to modulate these processes.

Introduction to AtPCO4 and its Role as a Therapeutic Target

Arabidopsis thaliana Plant Cysteine Oxidase 4 (AtPCO4) is a key enzyme in the plant oxygen-sensing pathway.[1][2] It catalyzes the oxygen-dependent oxidation of the N-terminal cysteine residue of Group VII Ethylene Response Factor (ERF-VII) transcription factors.[3][4] This post-translational modification marks the ERF-VII proteins for degradation via the N-degron pathway, thereby regulating their stability and downstream signaling in response to changes in oxygen availability.[3][5][6]

Inhibition of AtPCO4 presents a promising strategy for modulating plant responses to hypoxic stress, such as flooding, by stabilizing ERF-VIIs and promoting the expression of hypoxia-responsive genes.[5][6][7] The development of specific AtPCO4 inhibitors could therefore have significant applications in agriculture and crop improvement.

Recently Identified AtPCO4 Inhibitors

A 2023 study successfully identified three small molecule inhibitors of Plant Cysteine Oxidases (PCOs) through a yeast-based chemical genetic screen.[5][6][8] Among these, two compounds, designated 2A10 and 4D5 , were confirmed to directly inhibit the enzymatic activity of AtPCO4 in vitro.[8]

Chemical Structure and Properties

Detailed chemical structures and comprehensive physicochemical properties for 2A10 and 4D5 are not yet fully available in the public domain. Further publications are anticipated to provide this information.

Biological Activity and Efficacy

Both 2A10 and 4D5 demonstrated a concentration-dependent inhibition of AtPCO4 activity.[8] The half-maximal inhibitory concentration (IC50) values, which represent the concentration of an inhibitor required to reduce the enzyme activity by half, were determined for both compounds.

| Compound | IC50 (µM) for AtPCO4 |

| 2A10 | 264.4 ± 1.07 |

| 4D5 | 349.6 ± 1.2 |

| Table 1: In vitro inhibitory activity of compounds 2A10 and 4D5 against AtPCO4.[8] |

Application of these inhibitor molecules to Arabidopsis seedlings resulted in an increased stability of ERF-VII proteins and the induction of anaerobic gene expression, consistent with the inhibition of the Cys-N-degron pathway.[5][6]

Experimental Protocols

The discovery and characterization of these AtPCO4 inhibitors involved a multi-step experimental workflow, beginning with a high-throughput screen in a heterologous yeast system and culminating in in vitro enzymatic assays and in planta validation.

Yeast-Based High-Throughput Screening

A chemical genetic screen was performed using a library of natural-like chemical scaffolds in a budding yeast strain engineered to express AtPCO4 and a plant-based ERF-VII reporter system.[5][6][8] This system allows for the identification of compounds that modulate the Cys-N-degron pathway.

In Vitro AtPCO4 Inhibition Assay

The direct inhibitory effect of the identified compounds on AtPCO4 activity was assessed using an in vitro enzymatic assay.

Methodology:

-

Enzyme and Substrate Preparation: Recombinant AtPCO4 was expressed and purified. A 16-mer peptide representing the N-terminus of the AtPCO4 substrate RAP2.12 (RAP2.122-17) was synthesized.[8]

-

Inhibitor Pre-incubation: AtPCO4 (0.5 µM) was pre-incubated with the test compound at a concentration of 1 mM or with a solvent-only control (DMSO).[8]

-

Enzymatic Reaction: The reaction was initiated by adding the RAP2.122-17 peptide substrate (500 µM) to the enzyme-inhibitor mixture. The reaction was allowed to proceed for 10 minutes at 25 °C under standard assay conditions.[8]

-

Analysis: The extent of substrate oxidation was measured to determine the level of AtPCO4 activity in the presence of the inhibitor relative to the control.[8]

IC50 Determination

To quantify the potency of the inhibitors, concentration-response curves were generated by performing the in vitro assay with a range of inhibitor concentrations. The IC50 values were then calculated from these curves.[8]

Signaling Pathway Context

AtPCO4 functions within the broader N-degron pathway, which is a critical mechanism for protein degradation and turnover in eukaryotes. The inhibition of AtPCO4 directly impacts this pathway by preventing the initial oxygen-dependent modification of ERF-VII transcription factors.

Future Directions

The identification of 2A10 and 4D5 as inhibitors of AtPCO4 marks a significant step forward in the ability to chemically modulate plant oxygen sensing. Future research will likely focus on:

-

Structural Elucidation: Determining the precise chemical structures of 2A10 and 4D5.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of these inhibitors to improve potency and specificity.

-

Mechanism of Action Studies: Investigating the exact binding mode of these inhibitors to AtPCO4.

-

In Planta Applications: Further exploring the effects of these inhibitors on plant physiology, particularly in the context of stress tolerance.

References

- 1. Plant cysteine oxidase oxygen-sensing function is conserved in early land plants and algae | Department of Biology [biology.ox.ac.uk]

- 2. The plant cysteine oxidases from Arabidopsis thaliana are kinetically tailored to act as oxygen sensors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structures of Arabidopsis thaliana oxygen-sensing plant cysteine oxidases 4 and 5 enable targeted manipulation of their activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The plant cysteine oxidases from Arabidopsis thaliana are kinetically tailored to act as oxygen sensors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of novel plant cysteine oxidase inhibitors from a yeast chemical genetic screen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Targeting plant cysteine oxidase activity for improved submergence tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Identification of novel plant cysteine oxidase inhibitors from a yeast chemical genetic screen - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Arabidopsis thaliana Plant Cysteine Oxidase 4 (AtPCO4)

Introduction

This technical guide provides a comprehensive overview of Arabidopsis thaliana Plant Cysteine Oxidase 4 (AtPCO4), a key enzyme in the plant oxygen-sensing pathway. Initial searches for a specific inhibitor designated "AtPCO4-IN-1" did not yield any publicly available information, suggesting this may be a non-standard nomenclature or a compound not yet described in scientific literature. Therefore, this document focuses on the core protein, AtPCO4, which is of significant interest to researchers in plant biology and agrochemical development. AtPCO4 plays a crucial role in regulating plant responses to hypoxia (low oxygen), a common stress condition caused by flooding.[1][2][3][4] This guide details its discovery, mechanism of action, kinetic properties, and the experimental protocols used for its study.

Discovery and Function

AtPCO4 is one of five PCO isoforms in Arabidopsis thaliana that act as oxygen sensors.[1][3] These enzymes catalyze the oxygen-dependent oxidation of a conserved N-terminal cysteine residue on Group VII Ethylene Response Factor (ERF-VII) transcription factors.[1][2][3][4] This oxidation marks the ERF-VII proteins for degradation via the Cys/Arg branch of the N-degron pathway (formerly known as the N-end rule pathway).[2][4]

Under normoxic (normal oxygen) conditions, the constitutive activity of AtPCO4 leads to the degradation of ERF-VIIs, thereby suppressing the expression of hypoxia-responsive genes.[1] During flooding, when oxygen levels decrease, AtPCO4 activity is reduced, leading to the stabilization of ERF-VIIs.[2][4] These stabilized transcription factors then activate genes that help the plant adapt to and survive the low-oxygen environment.[2] Among the PCO isoforms, AtPCO4 is the most catalytically competent, suggesting it plays a central role in ERF-VII regulation.[1][3]

Signaling Pathway

The signaling pathway involving AtPCO4 is a critical component of the plant's response to hypoxia. The following diagram illustrates this process.

References

- 1. The plant cysteine oxidases from Arabidopsis thaliana are kinetically tailored to act as oxygen sensors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structures of Arabidopsis thaliana oxygen-sensing plant cysteine oxidases 4 and 5 enable targeted manipulation of their activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The plant cysteine oxidases from Arabidopsis thaliana are kinetically tailored to act as oxygen sensors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

Probing the Inhibitor-Enzyme Interaction: A Technical Guide to AtPCO4 Binding Affinity

Abstract

This technical document provides a comprehensive overview of the binding characteristics of inhibitors to Arabidopsis thaliana Plant Cysteine Oxidase 4 (AtPCO4), a key enzyme in the plant oxygen-sensing pathway. While specific data for a molecule designated "AtPCO4-IN-1" is not publicly available, this guide utilizes recently identified inhibitors, 2A10 and 4D5, as case studies to detail the methodologies for determining binding affinity and to contextualize the significance of such interactions. This guide outlines the relevant signaling pathways, experimental protocols for inhibitor characterization, and a framework for data presentation, serving as a vital resource for researchers engaged in the development of AtPCO4-targeted agrochemicals or research tools.

Introduction: AtPCO4 as a Target

Plant Cysteine Oxidases (PCOs) are non-heme iron-dependent dioxygenases that function as crucial oxygen sensors in plants.[1][2] In normoxic conditions, AtPCO4 catalyzes the oxidation of the N-terminal cysteine residue of Group VII Ethylene Response Factor (ERF-VII) transcription factors.[3][4] This modification initiates a cascade of events leading to the degradation of these proteins via the Cys/Arg branch of the N-degron pathway.[3][5][6] Under hypoxic conditions, such as those caused by flooding, AtPCO4 activity is reduced, leading to the stabilization of ERF-VIIs, which then upregulate hypoxia-responsive genes to promote survival.[6][7]

The targeted inhibition of AtPCO4 presents a promising strategy for enhancing flood tolerance in crops by "priming" the plant's hypoxic response.[5][6] Understanding the binding affinity and mechanism of action of small molecule inhibitors is paramount to the rational design of effective and specific chemical modulators.

AtPCO4 Signaling Pathway

AtPCO4 is a central regulator of the Cys/Arg N-degron pathway, which governs the stability of ERF-VII transcription factors in an oxygen-dependent manner. The pathway can be summarized as follows:

Quantitative Analysis of Inhibitor Binding

The efficacy of an inhibitor is quantified by its binding affinity for the target enzyme. For AtPCO4, this is typically determined through inhibition assays that measure the reduction in catalytic activity in the presence of the inhibitor. The half-maximal inhibitory concentration (IC50) is a common metric for inhibitor potency.

Recent studies have identified and characterized small molecule inhibitors of AtPCO4. The IC50 values for two such inhibitors, 2A10 and 4D5, are presented below.[8]

| Inhibitor | IC50 (µM) |

| 2A10 | 264.4 ± 1.07 |

| 4D5 | 349.6 ± 1.2 |

Experimental Protocols

Accurate determination of inhibitor binding affinity requires robust and well-defined experimental protocols. The following sections detail the methodologies for recombinant protein production, enzymatic activity assays, and inhibitor screening.

Recombinant AtPCO4 Production and Purification

-

Expression Vector: The coding sequence for AtPCO4 is cloned into an expression vector, such as pET-28a(+), which allows for the production of an N-terminally His-tagged protein.

-

Protein Expression: The expression plasmid is transformed into a suitable E. coli strain (e.g., BL21(DE3)). Protein expression is induced, typically by the addition of Isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Purification:

-

Cells are harvested and lysed.

-

The cleared lysate is subjected to Ni(II)-affinity chromatography to capture the His-tagged AtPCO4.

-

The His-tag is cleaved using a specific protease (e.g., TEV protease).

-

A reverse Ni(II)-affinity chromatography step is performed to remove the cleaved His-tag and any uncleaved protein.

-

Size-exclusion chromatography is used as a final polishing step to obtain highly pure and monomeric AtPCO4.[9]

-

Protein concentration and purity are confirmed by UV/Vis spectroscopy and SDS-PAGE, respectively.[9]

-

In Vitro AtPCO4 Inhibition Assay

This assay quantifies the ability of a compound to inhibit the catalytic activity of recombinant AtPCO4.

-

Reagents and Buffers:

-

Assay Buffer: 50 mM bis-tris (B1662375) propane, 50 mM NaCl, pH 8.0.[2]

-

Enzyme Master Mix: Assay buffer containing a defined concentration of purified AtPCO4 (e.g., 0.5 µM), supplemented with FeSO4 and sodium L-ascorbate.[9]

-

Substrate: A synthetic peptide corresponding to the N-terminus of an ERF-VII substrate, such as RAP2.12 (e.g., RAP22-17), at a concentration of 500 µM.[8] The peptide is dissolved in assay buffer supplemented with tris(2-carboxyethyl)phosphine (B1197953) (TCEP) to prevent disulfide bond formation.[9]

-

Inhibitor Stock: Inhibitors (e.g., 2A10, 4D5) are dissolved in a suitable solvent, such as DMSO.[8]

-

-

Procedure:

-

The inhibitor, at a range of concentrations, is pre-incubated with the AtPCO4 enzyme master mix for a defined period (e.g., 10 minutes) at 25 °C.[8] A solvent-only control (e.g., DMSO) is run in parallel.[8]

-

The enzymatic reaction is initiated by the addition of the peptide substrate.[9]

-

The reaction proceeds for a set time (e.g., 10 minutes) at 25 °C.[8]

-

The reaction is quenched by the addition of 1% formic acid.[3]

-

-

Detection and Analysis:

-

The extent of substrate oxidation is quantified using Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS).[3][10]

-

The percentage of inhibition is calculated by comparing the activity in the presence of the inhibitor to the solvent-only control.

-

IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[8]

-

Experimental and Logical Workflows

The discovery and characterization of AtPCO4 inhibitors typically follow a multi-step workflow, from initial high-throughput screening to detailed in vitro validation.

Conclusion

This guide provides a detailed technical framework for assessing the binding affinity of inhibitors to AtPCO4. By leveraging the methodologies successfully employed in the characterization of inhibitors like 2A10 and 4D5, researchers can effectively screen for and evaluate new chemical entities targeting this critical oxygen-sensing enzyme. The protocols and workflows described herein are intended to facilitate the development of novel agrochemicals aimed at enhancing crop resilience to environmental stresses such as flooding, thereby contributing to global food security.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Structures of Arabidopsis thaliana oxygen-sensing plant cysteine oxidases 4 and 5 enable targeted manipulation of their activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rcsb.org [rcsb.org]

- 5. Evidence of an activity-enhancing conformational shift in Arabidopsis thaliana plant cysteine oxidase 4 induced by binding of substrate or substrate-mimics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Evidence of an activity-enhancing conformational shift in Arabidopsis thaliana plant cysteine oxidase 4 induced by binding of substrate or substrate-mimics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Identification of novel plant cysteine oxidase inhibitors from a yeast chemical genetic screen | Department of Biology [biology.ox.ac.uk]

- 8. Identification of novel plant cysteine oxidase inhibitors from a yeast chemical genetic screen - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

- 10. The plant cysteine oxidases from Arabidopsis thaliana are kinetically tailored to act as oxygen sensors - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Modeling of AtPCO4-Inhibitor Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of plant biology, the intricate mechanisms of stress response are of paramount importance for developing resilient crops. A key player in the response to hypoxia (low oxygen levels) in Arabidopsis thaliana is the Plant Cysteine Oxidase 4 (AtPCO4). This enzyme acts as an oxygen sensor, catalyzing the oxidation of the N-terminal cysteine of Group VII Ethylene Response Factor (ERF-VII) transcription factors.[1][2] This modification targets the ERF-VII proteins for degradation via the N-end rule pathway, thus preventing the activation of hypoxia-response genes under normal oxygen conditions (normoxia).[1]

The inhibition of AtPCO4 presents a promising strategy for enhancing plant tolerance to flooding and other hypoxic stresses by stabilizing ERF-VIIs and pre-activating stress-response pathways. AtPCO4-IN-1 has been identified as a selective inhibitor of AtPCO4, with a reported IC50 value of 264.4 μM.[3][4][5][6] While this inhibitor is commercially available, detailed public-domain studies on its specific interaction with AtPCO4 at a molecular level are scarce.

This technical guide provides a comprehensive overview of the in silico methodologies that can be employed to model the interaction between AtPCO4 and a small molecule inhibitor, using this compound as a representative example. The protocols and data presented herein are based on established computational techniques and the available structural information for AtPCO4, offering a roadmap for researchers and drug development professionals to investigate this and similar plant protein-ligand interactions.

AtPCO4 Signaling Pathway and the Role of Inhibition

The signaling pathway involving AtPCO4 is a critical component of oxygen sensing in plants. Under normoxic conditions, AtPCO4 utilizes molecular oxygen to oxidize the N-terminal cysteine of ERF-VII transcription factors. This post-translational modification initiates a cascade of events leading to the degradation of these transcription factors, thereby suppressing the expression of genes associated with the hypoxic response. An inhibitor, such as this compound, would block the catalytic activity of AtPCO4, leading to the stabilization of ERF-VIIs and the subsequent activation of hypoxia-response genes, even under normoxic conditions. This mechanism is depicted in the following signaling pathway diagram.

In Silico Modeling Workflow

The in silico investigation of the this compound interaction follows a structured workflow, beginning with data acquisition and culminating in the analysis of molecular dynamics simulations. This process allows for a detailed examination of the binding mode, stability, and dynamics of the protein-ligand complex.

Quantitative Data Presentation

The following tables present representative quantitative data that would be generated from molecular docking and molecular dynamics simulations of the this compound complex. These values are illustrative and serve to exemplify the expected outcomes of the described protocols.

Table 1: Representative Molecular Docking Results

| Docking Pose | Binding Affinity (kcal/mol) | RMSD from Best Pose (Å) | Interacting Residues (within 4 Å) |

| 1 | -8.5 | 0.00 | HIS145, HIS150, HIS212, TYR183 |

| 2 | -8.2 | 1.23 | HIS145, HIS150, ASP177 |

| 3 | -7.9 | 1.87 | HIS145, TYR183, SER175 |

Table 2: Representative Molecular Dynamics Simulation Stability Metrics

| Simulation Time (ns) | RMSD of AtPCO4 Backbone (Å) | RMSD of this compound (Å) | Number of Hydrogen Bonds |

| 0 | 0.00 | 0.00 | 3 |

| 25 | 1.5 ± 0.2 | 0.8 ± 0.1 | 2-4 |

| 50 | 1.6 ± 0.3 | 0.9 ± 0.2 | 2-3 |

| 75 | 1.7 ± 0.2 | 1.0 ± 0.2 | 1-3 |

| 100 | 1.8 ± 0.3 | 1.1 ± 0.3 | 1-2 |

Experimental Protocols

Molecular Docking of this compound

Objective: To predict the binding pose of this compound in the active site of AtPCO4 and to estimate the binding affinity.

Methodology:

-

Protein Preparation:

-

The crystal structure of Arabidopsis thaliana PCO4 is obtained from the Protein Data Bank (PDB ID: 6S7E).

-

Using molecular modeling software such as UCSF Chimera or PyMOL, all non-essential water molecules and co-crystallized ligands are removed.

-

Hydrogen atoms are added to the protein structure, and Gasteiger charges are computed.

-

The prepared protein structure is saved in the PDBQT format for use with AutoDock Vina.

-

-

Ligand Preparation:

-

The 2D structure of this compound (CAS: 316134-38-0) is obtained from a chemical database like PubChem.

-

The 2D structure is converted to a 3D structure using software like Open Babel.

-

The ligand's energy is minimized using a suitable force field (e.g., MMFF94).

-

Gasteiger charges are computed, and the structure is saved in the PDBQT format.

-

-

Docking Simulation:

-

The docking software AutoDock Vina is employed for the simulation.

-

A grid box is defined to encompass the active site of AtPCO4, centered on the catalytic iron-coordinating histidines (HIS145, HIS150, HIS212). The dimensions of the grid box are typically set to 25 x 25 x 25 Å.

-

The docking is performed with an exhaustiveness of 8 (or higher for more thorough searching).

-

The resulting docking poses are ranked based on their binding affinity scores.

-

-

Analysis:

-

The top-ranked docking poses are visually inspected for favorable interactions with the active site residues.

-

Key interactions, such as hydrogen bonds and hydrophobic contacts, are identified and analyzed.

-

Molecular Dynamics Simulation of the this compound Complex

Objective: To assess the stability and dynamics of the this compound complex in a simulated physiological environment.

Methodology:

-

System Preparation:

-

The best-ranked docked complex of AtPCO4 and this compound is used as the starting structure.

-

The GROMACS simulation package with the AMBER99SB-ILDN force field is utilized.

-

The complex is placed in a cubic box with a minimum distance of 1.0 nm between the protein and the box edges.

-

The system is solvated with TIP3P water molecules.

-

Sodium and chloride ions are added to neutralize the system and to mimic a physiological salt concentration of 0.15 M.

-

-

Energy Minimization:

-

The energy of the system is minimized using the steepest descent algorithm for 5000 steps or until convergence is reached.

-

-

Equilibration:

-

The system undergoes a two-phase equilibration process.

-

NVT Equilibration: A 100 ps simulation is run in the NVT (constant number of particles, volume, and temperature) ensemble at 300 K, with position restraints on the protein and ligand heavy atoms.

-

NPT Equilibration: A 1 ns simulation is performed in the NPT (constant number of particles, pressure, and temperature) ensemble at 300 K and 1 bar, with continued position restraints.

-

-

Production Simulation:

-

A production molecular dynamics simulation is run for at least 100 ns without any position restraints.

-

The simulation is performed in the NPT ensemble at 300 K and 1 bar.

-

-

Trajectory Analysis:

-

The resulting trajectory is analyzed to evaluate the stability of the complex.

-

Root Mean Square Deviation (RMSD): The RMSD of the protein backbone and the ligand is calculated to assess conformational stability.

-

Root Mean Square Fluctuation (RMSF): The RMSF of individual residues is calculated to identify flexible regions of the protein.

-

Hydrogen Bond Analysis: The number and duration of hydrogen bonds between AtPCO4 and this compound are monitored throughout the simulation.

-

Binding Energy Calculation: The binding free energy can be estimated using methods like MM/PBSA or MM/GBSA on snapshots from the trajectory.

-

Logical Relationship Diagram

The interplay between oxygen levels, AtPCO4 activity, its substrate, and an inhibitor is a key aspect of this biological system. The following diagram illustrates these logical relationships.

Conclusion

This technical guide has outlined a comprehensive in silico approach for modeling the interaction between the plant oxygen sensor AtPCO4 and its inhibitor, this compound. While specific experimental data on this particular interaction is not yet widely published, the detailed molecular docking and molecular dynamics simulation protocols provided here offer a robust framework for its investigation. By employing these computational methods, researchers can gain valuable insights into the molecular basis of AtPCO4 inhibition, which can aid in the rational design of novel and more potent inhibitors for enhancing crop resilience to hypoxic stress. The workflows and representative data serve as a valuable resource for scientists and drug development professionals venturing into the computational modeling of plant protein-ligand interactions.

References

- 1. The plant cysteine oxidases from Arabidopsis thaliana are kinetically tailored to act as oxygen sensors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. biocat.com [biocat.com]

- 4. caltagmedsystems.co.uk [caltagmedsystems.co.uk]

- 5. medchemexpress.com [medchemexpress.com]

- 6. InvivoChem [invivochem.com]

The Role of AtPCO4 in Plant Hypoxia Response: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In plants, the ability to sense and respond to low oxygen conditions (hypoxia), often caused by soil waterlogging or flooding, is critical for survival. A key regulator in this process is the N-degron pathway, which controls the stability of Group VII Ethylene Response Factor (ERF-VII) transcription factors. These ERF-VIIs are master regulators of anaerobic gene expression, enabling metabolic adaptation to hypoxia. The stability of ERF-VIIs is directly regulated by a family of enzymes known as PLANT CYSTEINE OXIDASES (PCOs), which act as cellular oxygen sensors.

This technical guide focuses on Arabidopsis thaliana PLANT CYSTEINE OXIDASE 4 (AtPCO4), a constitutively expressed and highly efficient isoform that plays a pivotal role in the oxygen-dependent degradation of ERF-VIIs. While the query "AtPCO4-IN-1" does not correspond to a formally recognized inhibitor, this guide will delve into the mechanism of AtPCO4 and discuss the emerging field of PCO inhibitors as tools to modulate the plant hypoxia response and potentially enhance stress tolerance.

The N-degron Pathway and the Central Role of AtPCO4

Under normoxic (normal oxygen) conditions, AtPCO4 utilizes molecular oxygen to catalyze the oxidation of the N-terminal cysteine residue of ERF-VII transcription factors. This oxidation converts the cysteine to cysteine sulfinic acid, marking the ERF-VII for subsequent arginylation by an ATE1/2 arginyl-transferase. The now N-terminal arginine is recognized by the E3 ubiquitin ligase PROTEOLYSIS 6 (PRT6), leading to polyubiquitination and degradation of the ERF-VII by the 26S proteasome. This process effectively prevents the activation of hypoxia-responsive genes when oxygen is plentiful.[1][2]

During hypoxia, the lack of molecular oxygen as a co-substrate for AtPCO4 leads to a significant reduction in its enzymatic activity.[1] Consequently, ERF-VIIs are not oxidized and are stabilized. These stabilized transcription factors then translocate to the nucleus, where they activate the expression of genes essential for anaerobic metabolism and survival under low-oxygen stress.[3][4]

Signaling Pathway of ERF-VII Degradation

Caption: Oxygen-dependent degradation of ERF-VII transcription factors via the N-degron pathway.

Quantitative Data on AtPCO4

AtPCO4 is the most catalytically efficient among the Arabidopsis PCO isoforms, underscoring its significant role in regulating the hypoxia response.[1][2]

Table 1: Kinetic Parameters of AtPCO Isoforms

| Isoform | kcat (s⁻¹) | Km (AtRAP2.12₂₋₁₅) (mM) | Km (O₂) (app %) | Reference |

| AtPCO1 | 4.18 | >5 | 15.7 | [2] |

| AtPCO2 | 1.98 | >5 | 7.37 | [2] |

| AtPCO3 | 4.70 | >5 | 11.1 | [2] |

| AtPCO4 | 31.0 | 1.35 ± 0.24 | 17.3 | [2] |

| AtPCO5 | 7.90 | 3.78 ± 1.03 | 5.45 | [2] |

Data obtained using an in vitro peptide substrate (AtRAP2.12₂₋₁₅).

Table 2: Substrate Specificity of AtPCO4

| Substrate Peptide | % Oxidation (1h) | Reference |

| AtRAP2₂₋₁₅ | 82.6 | [5] |

| AtVRN2₂₋₁₅ | 22.6 | [5] |

| AtZPR2₂₋₁₅ | 11.1 | [5] |

These data indicate a preference of AtPCO4 for ERF-VII substrates like AtRAP2.12.

PCO Inhibitors: Modulating the Hypoxia Response

Recent studies have led to the discovery of the first chemical inhibitors of PCOs.[6][7] These compounds were identified through a yeast-based screening system and have been shown to mimic hypoxic conditions by stabilizing ERF-VIIs.

Table 3: Identified AtPCO4 Inhibitors and their In Vitro Efficacy

| Compound | IC₅₀ (µM) | Reference |

| 2A10 | 264.4 ± 1.07 | [7] |

| 4D5 | 349.6 ± 1.2 | [7] |

The application of these inhibitors to Arabidopsis seedlings resulted in the stabilization of ERF-VII reporters, induction of anaerobic gene expression, and enhanced tolerance to anoxia.[6][7] This demonstrates the potential of using small molecules to manipulate the plant's hypoxia response, which could have applications in agriculture for improving crop resilience to flooding.

Experimental Protocols

In Vitro AtPCO4 Activity Assay

This protocol is adapted from methodologies used to determine PCO kinetic parameters.[8]

Objective: To measure the enzymatic activity of recombinant AtPCO4 by quantifying the oxidation of a synthetic peptide substrate.

Materials:

-

Recombinant AtPCO4 protein

-

Synthetic peptide substrate (e.g., AtRAP2.12₂₋₁₅: CGGAIISDFIPPPR)

-

Assay buffer: 50 mM Bis-Tris propane (B168953) (pH 8.0), 50 mM NaCl, 5 mM TCEP

-

Ferrous sulfate (B86663) (FeSO₄)

-

Ascorbate

-

Formic acid (for quenching)

-

LC-MS system for analysis

Procedure:

-

Prepare the assay mixture in the assay buffer containing 20 µM FeSO₄ and 1 mM ascorbate.

-

Add the synthetic peptide substrate to the desired concentration (e.g., for kinetic analysis, a range of concentrations is used).

-

Initiate the reaction by adding a known concentration of recombinant AtPCO4 (e.g., 0.1-1 µM).

-

Incubate the reaction at 25°C for a specified time (e.g., within the linear range of the reaction).

-

Quench the reaction by adding formic acid.

-

Analyze the samples by LC-MS to quantify the amount of oxidized and unoxidized peptide by comparing the areas under the respective ion peaks.

-

Calculate the rate of reaction based on the amount of product formed over time.

Yeast-based Reporter Assay for PCO Activity and Inhibitor Screening

This protocol is based on a system developed to identify PCO inhibitors.[6]

Objective: To assess AtPCO4 activity in vivo in a heterologous system and to screen for potential inhibitors.

Materials:

-

Saccharomyces cerevisiae strain engineered to express AtPCO4.

-

Yeast expression vector containing a reporter construct (e.g., an ERF-VII N-terminus fused to a reporter like luciferase).

-

Yeast growth media.

-

Chemical library for screening.

-

Luminometer for measuring reporter activity.

Procedure:

-

Transform the yeast strain with the reporter construct.

-

Culture the yeast in selective media to maintain the plasmids.

-

In a multi-well plate format, dispense the yeast culture.

-

Add the chemical compounds from the library to individual wells at a defined concentration. Include appropriate controls (e.g., DMSO).

-

Incubate the plates under normoxic conditions.

-

After incubation, measure the reporter (e.g., luciferase) activity.

-

Inhibition of AtPCO4 will lead to stabilization of the reporter protein and thus an increase in the reporter signal.

Experimental Workflow for PCO Inhibitor Screening

Caption: A typical workflow for the discovery and validation of AtPCO4 inhibitors.

Conclusion

AtPCO4 is a critical oxygen sensor in Arabidopsis thaliana, playing a central role in the regulation of the hypoxia response through the N-degron pathway. Its high catalytic efficiency makes it a key target for understanding and manipulating plant stress tolerance. The recent identification of small molecule inhibitors of AtPCO4 opens up new avenues for research and development. These inhibitors not only serve as valuable tools for dissecting the intricacies of the plant hypoxia signaling network but also hold promise for the development of novel agrochemicals to protect crops from the detrimental effects of flooding and waterlogging. Further research into the structure-function relationship of AtPCO4 and the development of more potent and specific inhibitors will be crucial for translating these findings into practical applications in agriculture.

References

- 1. researchgate.net [researchgate.net]

- 2. The plant cysteine oxidases from Arabidopsis thaliana are kinetically tailored to act as oxygen sensors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. molbio.mgh.harvard.edu [molbio.mgh.harvard.edu]

- 4. Generating Reproducing Anoxia Conditions for Plant Phenotyping - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | A Yeast-Based Functional Assay to Study Plant N-Degron – N-Recognin Interactions [frontiersin.org]

- 7. Arabidopsis mesophyll protoplasts: a versatile cell system for transient gene expression analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structures of Arabidopsis thaliana oxygen-sensing plant cysteine oxidases 4 and 5 enable targeted manipulation of their activity - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Studies on the Target of AtPCO4-IN-1: The Plant Cysteine Oxidase AtPCO4

Disclaimer: Extensive searches for a compound specifically named "AtPCO4-IN-1" have not yielded any results in the public domain. The following technical guide focuses on the presumptive target of such a molecule, Arabidopsis thaliana Plant Cysteine Oxidase 4 (AtPCO4), a key enzyme in the plant oxygen sensing pathway. The data and protocols summarized below are foundational for any research into inhibitors of this enzyme.

Introduction

In higher plants, the response to low-oxygen conditions (hypoxia), often caused by flooding, is primarily regulated by the Group VII Ethylene Response Factor (ERF-VII) transcription factors. The stability of these factors is controlled in an oxygen-dependent manner by Plant Cysteine Oxidases (PCOs) through the N-degron pathway. AtPCO4 is a constitutively expressed and highly efficient isoform of this enzyme family in the model plant Arabidopsis thaliana. It acts as a crucial oxygen sensor, catalyzing the oxidation of a conserved N-terminal cysteine on ERF-VIIs, which marks them for degradation under normal oxygen levels (normoxia).[1][2][3] This guide provides an in-depth overview of the enzyme's function, kinetics, and the experimental methods used to study it.

Quantitative Data: Enzymatic Activity of AtPCOs

The catalytic efficiency of PCO isoforms is critical to their function as oxygen sensors. AtPCO4 has been identified as the most catalytically competent isoform, capable of efficiently responding to changes in oxygen concentration.[1][3]

| Enzyme Isoform | Substrate Peptide | Apparent Km for O2 (µM) | Notes |

| AtPCO1-5 | AtRAP2.2/2.12 peptides | Physiologically relevant range | The exact Km values enable a sensitive reaction to changes in oxygen availability.[1] |

| AtPCO4 | AtRAP2.2/2.12 peptides | Not specified in abstracts | Exhibits the highest catalytic efficiency among the isoforms studied.[1][3] |

| AtPCO4 | RAP2.122—17 peptide | Not specified in abstracts | Activity is enhanced by anaerobic pre-incubation with substrate, suggesting positive cooperativity.[4] |

Further detailed kinetic parameters would require access to the full-text articles of the cited studies.

Signaling Pathway: The N-Degron Pathway for ERF-VII Degradation

AtPCO4 is a central enzyme in the Cys/Arg branch of the N-degron pathway, which links environmental oxygen levels to protein stability. Under normoxic conditions, AtPCO4 uses molecular oxygen to oxidize the N-terminal cysteine of an ERF-VII transcription factor. This oxidized residue is then arginylated, creating a signal for ubiquitination and subsequent degradation by the 26S proteasome. In hypoxia, the lack of oxygen inactivates AtPCO4, stabilizing ERF-VIIs, which can then activate genes that help the plant adapt to the low-oxygen stress.[2][5]

Caption: The oxygen-dependent N-degron signaling pathway involving AtPCO4.

Experimental Protocols

Detailed methodologies are crucial for the study of enzyme function and the screening of potential inhibitors. The following protocols are synthesized from the methodologies described in the cited literature.

Recombinant AtPCO4 Expression and Purification

-

Objective: To produce pure, active AtPCO4 enzyme for in vitro assays.

-

Methodology:

-

Cloning: The coding sequence for Arabidopsis thaliana PCO4 is cloned into an expression vector (e.g., pET series) with an N-terminal His6-tag.

-

Expression: The vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). Cultures are grown to an optimal density (OD600 of ~0.6-0.8) and protein expression is induced with IPTG. Cells are grown for a further period at a reduced temperature (e.g., 18-25°C) to improve protein solubility.

-

Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer containing lysozyme, DNase, and protease inhibitors. Lysis is performed using sonication or a cell disruptor.

-

Purification: The cleared lysate is loaded onto a Ni-NTA affinity chromatography column. The column is washed, and the His-tagged AtPCO4 is eluted using an imidazole (B134444) gradient.

-

Further Purification: For high-purity protein required for structural studies, a second purification step, such as size-exclusion chromatography, is often employed. Protein concentration is determined using a spectrophotometer (A280).

-

In Vitro AtPCO4 Activity Assay (LC-MS Based)

-

Objective: To quantitatively measure the enzymatic oxidation of a substrate peptide by AtPCO4.

-

Methodology:

-

Substrate: A synthetic peptide corresponding to the N-terminus of an ERF-VII substrate (e.g., AtRAP2.2 or RAP2.12) is used. A typical peptide might be the first 15 amino acids (e.g., RAP2.122-15).

-

Reaction Mixture: The reaction is typically performed in a buffer (e.g., HEPES) at a controlled temperature (25°C) and pH. The mixture contains:

-

Recombinant AtPCO4 (e.g., 0.1-0.4 µM)

-

Substrate peptide (e.g., 20-200 µM)

-

FeSO4 (a required cofactor, e.g., 20 µM)

-

Ascorbate (to maintain iron in the Fe(II) state, e.g., 1 mM)

-

TCEP (a reducing agent, e.g., 5 mM)

-

-

Reaction: The reaction is initiated by adding the enzyme or substrate. Aliquots are taken at various time points (e.g., 0, 5, 15, 30 minutes) and the reaction is quenched by adding an acid (e.g., formic acid).

-

Analysis: The samples are analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS). The relative abundance of the unoxidized substrate and the oxidized product (with a +32 Da mass shift) is quantified by integrating the respective peak areas from the extracted ion chromatograms.

-

Kinetics: By varying the concentration of substrate or oxygen, key kinetic parameters like Km and kcat can be determined.

-

Caption: Workflow for an in vitro AtPCO4 enzyme activity assay.

In Vivo Complementation Assays

-

Objective: To assess the function of AtPCO4 and its variants within a living system.

-

Methodology (Yeast):

-

A yeast (S. cerevisiae) strain is engineered with a reporter system (e.g., luciferase) fused to a degradation signal that is recognized by the Cys/Arg N-degron pathway.

-

Wild-type AtPCO4 or mutant variants are expressed in this yeast strain.

-

The activity of the reporter (e.g., luminescence) is measured under both normoxic and hypoxic conditions.

-

Reduced reporter activity in normoxia indicates that AtPCO4 is functional, leading to the degradation of the reporter protein. A loss of this effect with a mutant indicates compromised enzyme function.[2]

-

-

Methodology (Arabidopsis):

-

An Arabidopsis thaliana mutant line lacking functional PCOs (e.g., a 4pco quadruple mutant) is used. These mutants typically exhibit a phenotype associated with stabilized ERF-VIIs.

-

The mutant plants are transformed to express wild-type AtPCO4 or a variant.

-

The phenotype of the transformed plants is observed. Restoration of the wild-type phenotype indicates that the expressed AtPCO4 is functional in vivo.[2]

-

Conclusion

AtPCO4 represents a critical control point in the plant's response to hypoxic stress. Its high catalytic efficiency and constitutive expression underscore its role in maintaining low levels of ERF-VII transcription factors under normal oxygen conditions. The detailed structural and kinetic understanding of AtPCO4 provides a solid foundation for the rational design and screening of inhibitors.[5][6] Such compounds could serve as valuable research tools or as a basis for developing technologies to enhance flood tolerance in crops by transiently stabilizing ERF-VIIs.[5][7] The protocols and pathways described herein are central to evaluating the efficacy and mechanism of action of any potential AtPCO4 inhibitor.

References

- 1. The plant cysteine oxidases from Arabidopsis thaliana are kinetically tailored to act as oxygen sensors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. The plant cysteine oxidases from Arabidopsis thaliana are kinetically tailored to act as oxygen sensors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Evidence of an activity-enhancing conformational shift in Arabidopsis thaliana plant cysteine oxidase 4 induced by binding of substrate or substrate-mimics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structures of Arabidopsis thaliana oxygen-sensing plant cysteine oxidases 4 and 5 enable targeted manipulation of their activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structures of Arabidopsis thaliana oxygen-sensing plant cysteine oxidases 4 and 5 enable targeted manipulation of their activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Evidence of an activity-enhancing conformational shift in Arabidopsis thaliana Plant Cysteine Oxidase 4 induced by binding of substrate or substrate-mimics | Department of Biology [biology.ox.ac.uk]

A Technical Guide to the Specificity of Small-Molecule Inhibitors Targeting Plant Cysteine Oxidases

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This technical guide provides an in-depth overview of the specificity of inhibitors targeting plant cysteine oxidases (PCOs), with a primary focus on Arabidopsis thaliana PCO4 (AtPCO4), a key enzyme in the plant's oxygen-sensing pathway. Due to the absence of public domain information on a compound designated "AtPCO4-IN-1," this document will instead focus on recently identified and characterized small-molecule inhibitors of AtPCO4, providing a framework for assessing inhibitor specificity.

Introduction to Plant Cysteine Oxidases and the N-degron Pathway

Plant Cysteine Oxidases are non-heme iron-dependent dioxygenases that play a critical role in plant responses to hypoxia (low oxygen), such as that experienced during flooding.[1][2][3] They function as the oxygen sensors in the Cys/Arg branch of the N-degron pathway.[1][2][3]

Under normoxic (normal oxygen) conditions, PCOs catalyze the oxidation of a conserved N-terminal cysteine residue on specific target proteins, most notably the Group VII Ethylene Response Factor (ERF-VII) transcription factors.[1][2] This oxidation event marks the ERF-VII protein for ubiquitination and subsequent degradation by the 26S proteasome.[4] In hypoxic conditions, the lack of oxygen as a co-substrate for PCOs leads to the stabilization of ERF-VIIs, which can then upregulate genes that help the plant adapt to the low-oxygen stress.[1][2]

Among the five PCO isoforms in Arabidopsis thaliana, AtPCO4 is the most catalytically potent, making it a prime target for the development of chemical probes and potential agrochemicals to enhance flood tolerance in crops.[5] Inhibition of PCO activity can mimic a hypoxic response, leading to the stabilization of ERF-VIIs and the induction of anaerobic gene expression, which has been shown to improve tolerance to anoxia.[1][2]

Signaling Pathway of the Cys/Arg N-degron Pathway

The following diagram illustrates the central role of AtPCO4 in the oxygen-dependent degradation of ERF-VII transcription factors.

Quantitative Data on AtPCO4 Inhibitor Specificity

Recent chemical genetic screens have successfully identified novel small-molecule inhibitors of AtPCO4.[1][2] The specificity of these inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a more potent inhibitor.

The table below summarizes the IC50 values for recently identified AtPCO4 inhibitors.

| Compound ID | Target Enzyme | IC50 (µM) | Notes | Reference |

| 2A10 | AtPCO4 | 264.4 ± 1.07 | Identified from a yeast-based chemical genetic screen. | [6] |

| 4D5 | AtPCO4 | 349.6 ± 1.2 | Identified from a yeast-based chemical genetic screen. | [6] |

| DMSO | AtPCO4 | 371,200 | Dimethyl sulfoxide, a common solvent, shows very weak inhibition at high concentrations. | [6] |

Experimental Protocols for Assessing Inhibitor Specificity

The characterization of PCO inhibitors involves a multi-step process, typically starting with a high-throughput screen followed by more detailed in vitro enzymatic assays.

High-Throughput Inhibitor Screening: Yeast-Based Assay

A powerful method for discovering novel PCO inhibitors is a yeast-based chemical genetic screen.[1][2] This in vivo assay leverages a dual-luciferase oxygen reporter (DLOR) system in Saccharomyces cerevisiae.

Principle: The yeast strain is engineered to express the target plant cysteine oxidase (e.g., AtPCO4) and a reporter protein that is a substrate for the Cys/Arg N-degron pathway. In the presence of oxygen, AtPCO4 is active and initiates the degradation of the reporter, leading to a low luminescence signal. If a chemical compound inhibits AtPCO4, the reporter is stabilized, resulting in a high luminescence signal. This provides a ratiometric readout of PCO activity.[1]

Methodology:

-

Yeast Strain: A yeast strain (e.g., a double mutant to increase cell permeability) is transformed to express AtPCO4 and the DLOR reporter construct.

-

Chemical Library Screening: The engineered yeast is cultured in multi-well plates, and each well is treated with a different compound from a chemical library.

-

Incubation: The plates are incubated to allow for compound uptake and interaction with AtPCO4.

-

Luminescence Measurement: Luciferase activity is measured using a plate reader. The ratio of firefly to Renilla luciferase provides a normalized measure of reporter stability.

-

Hit Identification: Compounds that cause a significant increase in the luminescence ratio are identified as potential PCO inhibitors.

The following diagram outlines the workflow for this yeast-based screening assay.

In Vitro Enzymatic Assay for IC50 Determination

Once potential inhibitors are identified, their direct effect on the enzyme is quantified using an in vitro enzymatic assay with purified recombinant AtPCO4. This allows for the determination of the IC50 value.

Principle: The activity of purified AtPCO4 is measured by monitoring the oxidation of a synthetic peptide substrate that mimics the N-terminus of a known target, such as ERF-VII RAP2.12.[6] The reaction is carried out in the presence of varying concentrations of the inhibitor, and the rate of product formation is measured, typically by liquid chromatography-mass spectrometry (LC-MS).

Methodology:

-

Recombinant Enzyme: Purified, recombinant AtPCO4 is used for the assay.

-

Substrate: A synthetic peptide representing the N-terminus of an ERF-VII protein (e.g., a 16-mer peptide from RAP2.12) is used as the substrate.[6]

-

Inhibitor Dilution Series: A series of dilutions of the test compound are prepared.

-

Reaction Setup:

-

Reaction Quenching: After a fixed time (e.g., 10 minutes), the reaction is stopped (quenched), often by adding an acid like formic acid.

-

Analysis: The reaction mixture is analyzed by LC-MS to quantify the amount of oxidized peptide product formed.

-

IC50 Calculation: The percentage of enzyme inhibition is calculated for each inhibitor concentration relative to the solvent-only control. The IC50 value is then determined by fitting this concentration-response data to a suitable model.

Considerations for Specificity and Off-Target Effects

While determining the IC50 for the primary target (e.g., AtPCO4) is crucial, a comprehensive understanding of an inhibitor's specificity requires further investigation:

-

Isoform Specificity: The inhibitor should be tested against other PCO isoforms (AtPCO1, 2, 3, and 5) to determine if it is a broad-spectrum PCO inhibitor or specific to a particular isoform. This is important as different isoforms may have distinct biological roles.[5]

-

Off-Target Effects: The potential for the inhibitor to interact with other enzymes, particularly other thiol dioxygenases, should be assessed to rule out off-target effects that could lead to unintended physiological consequences in the plant.

-

In Planta Validation: Ultimately, the effects of the inhibitor observed in vitro must be validated in planta. This involves treating plants (e.g., Arabidopsis thaliana seedlings) with the inhibitor and observing the expected physiological responses, such as the stabilization of ERF-VII proteins and the upregulation of hypoxia-responsive genes.[1][2]

Conclusion

The development of specific inhibitors for plant cysteine oxidases, particularly AtPCO4, holds significant promise for agricultural applications, offering a potential strategy to enhance crop resilience to flooding. The methodologies outlined in this guide, from high-throughput yeast-based screening to detailed in vitro enzymatic characterization, provide a robust framework for the discovery and validation of novel PCO inhibitors. The quantitative assessment of inhibitor potency and specificity is paramount for advancing our understanding of the N-degron pathway and for the rational design of molecules with targeted effects in plants.

References

- 1. Identification of novel plant cysteine oxidase inhibitors from a yeast chemical genetic screen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification of novel plant cysteine oxidase inhibitors from a yeast chemical genetic screen | Department of Biology [biology.ox.ac.uk]

- 3. Targeting plant cysteine oxidase activity for improved submergence tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Molecular basis for cysteine oxidation by plant cysteine oxidases from Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The plant cysteine oxidases from Arabidopsis thaliana are kinetically tailored to act as oxygen sensors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of novel plant cysteine oxidase inhibitors from a yeast chemical genetic screen - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Arabidopsis thaliana Plant Cysteine Oxidase 4 (AtPCO4) and its Inhibition

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The term "AtPCO4-IN-1" does not correspond to a standardized nomenclature for a specific inhibitor of Arabidopsis thaliana Plant Cysteine Oxidase 4 (AtPCO4). This guide provides a comprehensive overview of AtPCO4, its mechanism of action, and the current understanding of its inhibition. As of the latest available research, specific data on the cellular uptake and subcellular localization of any designated AtPCO4 inhibitor is not available. This document will, however, address the core principles of AtPCO4 function and inhibition to guide research and development in this area.

Introduction to AtPCO4: A Key Oxygen Sensor in Plants

Arabidopsis thaliana Plant Cysteine Oxidase 4 (AtPCO4) is a non-heme iron (Fe²⁺)-dependent dioxygenase that plays a pivotal role in the plant's ability to sense and respond to changes in oxygen availability.[1][2] It is a key enzyme in the Cys/Arg branch of the N-degron pathway (formerly known as the N-end rule pathway), which governs the stability of specific proteins based on the identity of their N-terminal amino acid residue.[1][3]

AtPCO4's primary substrates are Group VII Ethylene Response Factor (ERF-VII) transcription factors. These proteins are master regulators of the plant's response to hypoxia (low oxygen), a condition often encountered during events like flooding.[1][4][5] Under normal oxygen levels (normoxia), AtPCO4 is active and initiates the degradation of ERF-VIIs, thereby suppressing the expression of hypoxia-response genes.[3][6] When oxygen is scarce, AtPCO4 activity decreases, leading to the stabilization of ERF-VIIs, which can then activate genes that help the plant adapt to and survive the low-oxygen stress.[3][5]

Due to its central role in regulating the hypoxia response, AtPCO4 has emerged as a significant target for developing chemical inhibitors or for genetic modification to enhance crop resilience to flooding.[5][6]

Mechanism of Action and Signaling Pathway

AtPCO4 catalyzes the dioxygenation of a conserved N-terminal cysteine residue on ERF-VII proteins to produce cysteine sulfinic acid.[1][2][7] This oxidation event is the critical, oxygen-dependent step that marks the protein for degradation.[3] Following oxidation, the N-terminal residue is arginylated by an arginyltransferase (ATE), ubiquitinated by the E3 ligase PROTEOLYSIS 6 (PRT6), and subsequently degraded by the 26S proteasome.[1][8]

The N-Degron Pathway Involving AtPCO4

The following diagram illustrates the signaling cascade of the Cys/Arg branch of the N-degron pathway.

References

- 1. The plant cysteine oxidases from Arabidopsis thaliana are kinetically tailored to act as oxygen sensors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The plant cysteine oxidases from Arabidopsis thaliana are kinetically tailored to act as oxygen sensors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Plant cysteine oxidases control the oxygen-dependent branch of the N-end-rule pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ora.ox.ac.uk [ora.ox.ac.uk]

- 5. Targeting plant cysteine oxidase activity for improved submergence tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. Structures of Arabidopsis thaliana oxygen-sensing plant cysteine oxidases 4 and 5 enable targeted manipulation of their activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. uniprot.org [uniprot.org]

An In-depth Technical Guide to the Biological Role of AtPCO4 Inhibition

Audience: Researchers, scientists, and drug development professionals.

Executive Summary